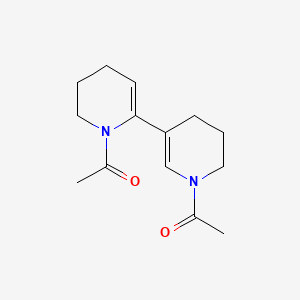
3-n-Decylperhydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-Decylperhydropyrene is a polycyclic perhydroarene compound known for its unique structure and reactivity It is a derivative of perhydropyrene, where a decyl group is attached to the third position of the perhydropyrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Decylperhydropyrene typically involves the hydrogenation of pyrene followed by the alkylation with a decyl group. The hydrogenation process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The alkylation step involves the reaction of the hydrogenated pyrene with decyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain the high pressure and temperature required for hydrogenation. The alkylation step is optimized for large-scale production by using efficient mixing and heat transfer systems to ensure uniform reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-n-Decylperhydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perhydropyrene derivatives with different functional groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Products include hydroxylated and ketone derivatives of perhydropyrene.
Reduction: More saturated perhydropyrene derivatives.
Substitution: Various alkylated perhydropyrene compounds.
Aplicaciones Científicas De Investigación
3-n-Decylperhydropyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic perhydroarenes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance lubricants and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-n-Decylperhydropyrene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-n-Decylperhydropyrene: Similar in structure but with the decyl group attached at the first position.
Hexadecahydropyrene: A fully hydrogenated derivative of pyrene without any alkyl substitution.
Methylperhydropyrene: A perhydropyrene derivative with a methyl group instead of a decyl group.
Uniqueness
3-n-Decylperhydropyrene is unique due to the specific position of the decyl group, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
55191-41-8 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1-decyl-1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-11-20-14-15-23-17-16-21-12-10-13-22-18-19-24(20)26(23)25(21)22/h20-26H,2-19H2,1H3 |
Clave InChI |
DEVZYFUPAIBVPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1CCC2CCC3CCCC4C3C2C1CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

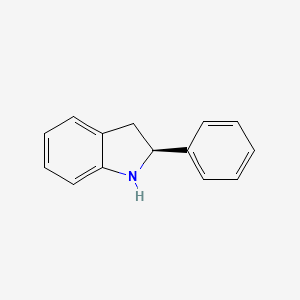
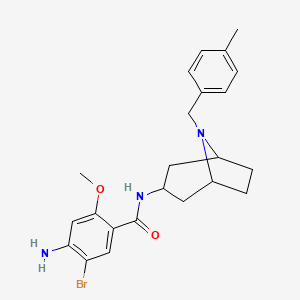
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)

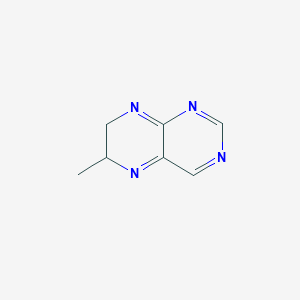
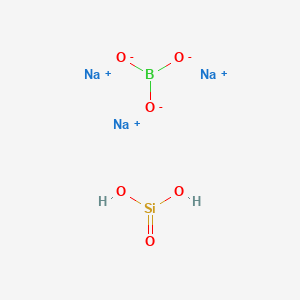
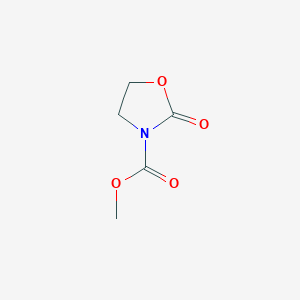

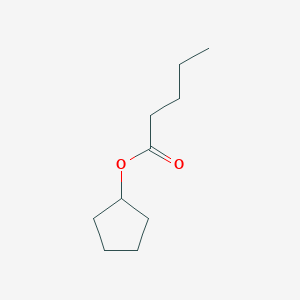
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
